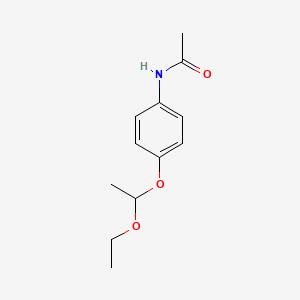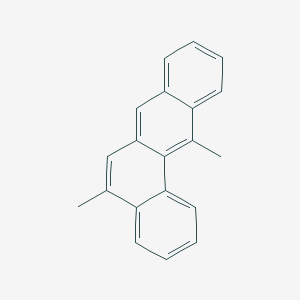
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- is a complex organic compound that features prominently in various scientific research fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl intermediates, followed by the introduction of the imidazole ring through nucleophilic substitution reactions. The final step often involves the stereoselective formation of the 1S,2R configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the desired stereochemistry and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl groups and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1R,2S)-: A stereoisomer with different biological activity.
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2S)-: Another stereoisomer with distinct properties.
1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1R,2R)-: A stereoisomer with unique chemical behavior.
Uniqueness
The uniqueness of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-, (1S,2R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its stereoisomers.
特性
CAS番号 |
107659-66-5 |
|---|---|
分子式 |
C18H14Cl4N2O2 |
分子量 |
432.1 g/mol |
IUPAC名 |
(1S,2R)-1,2-bis(2,4-dichlorophenyl)-3-imidazol-1-ylpropane-1,2-diol |
InChI |
InChI=1S/C18H14Cl4N2O2/c19-11-1-3-13(15(21)7-11)17(25)18(26,9-24-6-5-23-10-24)14-4-2-12(20)8-16(14)22/h1-8,10,17,25-26H,9H2/t17-,18-/m0/s1 |
InChIキー |
HBWJVZZCQWFPPG-ROUUACIJSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@](CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















